molecular formula C7H6BrN3O2 B1384617 3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1310320-89-8

3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B1384617
CAS No.: 1310320-89-8
M. Wt: 244.05 g/mol
InChI Key: KJLOYGIEHTZFSS-UHFFFAOYSA-N
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Description

3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-bromo-5-hydroxy-2-methylpyridine with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolo[1,5-a]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered biological activities.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyrimidines with different functional groups.

    Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.

    Reduction Reactions: Products include reduced derivatives with potential changes in biological activity.

Scientific Research Applications

3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its mechanism of action and interaction with biological targets.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Chemical Biology: It is used as a tool compound to study various biological pathways and processes.

Mechanism of Action

The mechanism of action of 3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular processes. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine: Lacks the bromine substituent, which may result in different reactivity and biological activity.

    3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one:

    7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine: Contains a phenyl group instead of a methyl group, leading to variations in its biological activity and interactions.

Uniqueness

3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is unique due to the presence of both the bromine and hydroxyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and the exploration of various biological applications.

Properties

IUPAC Name

3-bromo-7-hydroxy-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O2/c1-3-6(8)7-9-4(12)2-5(13)11(7)10-3/h2,13H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLOYGIEHTZFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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